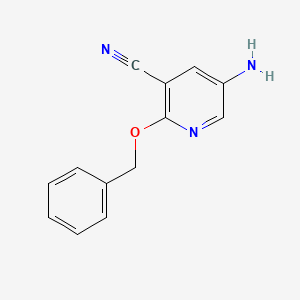

5-Amino-2-(benzyloxy)pyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

5-amino-2-phenylmethoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C13H11N3O/c14-7-11-6-12(15)8-16-13(11)17-9-10-4-2-1-3-5-10/h1-6,8H,9,15H2 |

InChI Key |

NNXWEEMQSLZDHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridine Derivatives

The most common approach to synthesize this compound starts from a halogenated pyridine precursor, typically 2-halopyridine-3-carbonitrile derivatives. The benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) of the halogen (usually chlorine or bromine) at the 2-position by benzyl alcohol or its alkoxide under basic conditions.

- Reaction Conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN)

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to generate benzyl alkoxide

- Temperature: Elevated temperatures (80–130 °C), sometimes assisted by microwave irradiation to improve reaction rates and yields

- Outcome:

- Selective substitution at the 2-position to yield 2-(benzyloxy)pyridine-3-carbonitrile intermediate

- Yields typically range from moderate to good (40–75%) depending on reaction optimization

Introduction of the Amino Group at the 5-Position

The amino group at the 5-position is introduced by nitration followed by reduction or by direct amination strategies:

-

- Starting from 2-(benzyloxy)pyridine-3-carbonitrile, nitration at the 5-position is performed using nitric acid or nitrating agents under controlled conditions to avoid over-nitration.

- The nitro group is then reduced to the amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reducing agents such as iron powder in acidic media.

- This two-step process ensures regioselective functionalization.

-

- Alternative methods involve direct amination of 5-halo-2-(benzyloxy)pyridine-3-carbonitrile via palladium or copper-catalyzed amination reactions (Buchwald-Hartwig or Ullmann-type couplings).

- These methods use ammonia or amine sources under catalytic conditions with ligands and bases.

Alternative Synthetic Route via Cyclization and Functional Group Transformations

Some patents and literature describe a multi-step synthetic route beginning from substituted pyridine precursors or amino acids:

- Starting from N-protected L-pyroglutamate, ring-opening and chain extension reactions are performed.

- The carbonyl group is converted to an imine using benzyloxyimino reagents.

- Subsequent deprotection, cyclization under alkaline conditions, and reduction steps yield the desired aminopyridine derivative.

- This route is more complex but allows for stereochemical control and chiral resolution if needed.

Summary of Key Preparation Data

| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Halopyridine-3-carbonitrile | Benzyl alcohol, K2CO3, DMF, 100–130 °C | 40–75 | Nucleophilic substitution for benzyloxy |

| 2 | 2-(Benzyloxy)pyridine-3-carbonitrile | HNO3 or nitrating agent, controlled temp | 60–80 | Regioselective nitration at 5-position |

| 3 | 5-Nitro-2-(benzyloxy)pyridine-3-carbonitrile | Pd/C, H2 or Fe/acid | 70–90 | Reduction to 5-amino derivative |

| Alt. | 5-Halo-2-(benzyloxy)pyridine-3-carbonitrile | Pd or Cu catalyst, NH3 or amine, base | 50–70 | Direct amination via coupling |

| Multi-step | N-protected L-pyroglutamate and derivatives | Ring-opening, imine formation, cyclization | Variable | Chiral resolution possible |

Representative Synthetic Scheme

Step 1: 2-Halopyridine-3-carbonitrile + Benzyl alcohol + K2CO3 → 2-(Benzyloxy)pyridine-3-carbonitrile

Step 2: 2-(Benzyloxy)pyridine-3-carbonitrile + HNO3 → 5-Nitro-2-(benzyloxy)pyridine-3-carbonitrile

Step 3: 5-Nitro-2-(benzyloxy)pyridine-3-carbonitrile + Pd/C, H2 → this compound

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a variety of functional groups to the pyridine ring.

Scientific Research Applications

5-Amino-2-(benzyloxy)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and benzyloxy groups play a crucial role in binding to these targets, which can include enzymes and receptors. The carbonitrile group may also participate in the interaction, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-amino-2-(benzyloxy)pyridine-3-carbonitrile with analogous pyridine-3-carbonitrile derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Substituent Analysis

Key Observations:

- Substituent Position: The amino group at position 5 (target compound) versus position 2 () alters electronic distribution, affecting reactivity and binding in biological targets.

- Lipophilicity : The benzyloxy group in the target compound increases lipophilicity compared to fluoro () or triazine () substituents, influencing pharmacokinetics.

- Functional Groups : Chloro groups () enhance electron-withdrawing effects, while triazine () introduces hydrogen-bonding capacity for antimicrobial activity.

Biological Activity

5-Amino-2-(benzyloxy)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-cancer, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an amino group, a benzyloxy substituent, and a cyano group on the pyridine ring. This unique arrangement contributes to its interaction with various biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties.

- Minimum Inhibitory Concentrations (MICs) : Studies have reported MICs ranging from 0.5 to 64 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Comparative Antimicrobial Activity

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.5 - 64 | S. aureus, E. coli, etc. |

| 2-(methyldithio)pyridine-3-carbonitrile | 0.5 - 64 | A. baumannii, P. aeruginosa |

Anti-Cancer Activity

The anti-proliferative effects of pyridine derivatives, including this compound, have been extensively studied.

- Cell Lines : The compound has demonstrated activity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .

- Mechanism : It is hypothesized that the anti-cancer effects are mediated through the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), which plays a crucial role in cell signaling pathways involved in cancer progression .

Anti-Proliferative Activity Data

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 120 - 130 | PI-PLC inhibition |

| HCT116 | 200 - 350 | PI-PLC inhibition |

Additional Biological Activities

Beyond antimicrobial and anti-cancer properties, this compound may also exhibit other pharmacological effects:

- Antiviral Activity : Some studies suggest potential antiviral properties against specific viral strains, although this area requires further exploration .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes, contributing to its therapeutic potential .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of several pyridine derivatives, including this compound, against resistant strains of bacteria. Results indicated that this compound maintained efficacy where conventional antibiotics failed.

- Cancer Cell Line Study : Research involving MDA-MB-231 cells showed significant growth inhibition upon treatment with varying concentrations of the compound, suggesting its potential as a lead compound in anti-cancer drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A three-step synthesis strategy is commonly employed for pyridine-3-carbonitrile derivatives. For example, nucleophilic substitution using potassium fluoride in sulfolane at elevated temperatures (100–120°C) can replace halogen atoms with amino groups (e.g., converting chloro- to amino-substituted derivatives) . Optimize solvent polarity and stoichiometry of benzyloxy-group precursors to minimize side reactions. Yields are typically improved under inert atmospheres (N₂/Ar) with anhydrous conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and benzyloxy methylene protons (δ ~4.5–5.0 ppm) .

- IR Spectroscopy : Confirm the presence of nitrile (C≡N stretch: ~2200–2250 cm⁻¹) and amino groups (N–H bends: ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. What are the key physicochemical properties critical for handling this compound?

- Methodological Answer :

- Solubility : Sparingly soluble in water; prefers polar aprotic solvents (DMF, DMSO).

- Stability : Hygroscopic; store at 0–6°C under desiccation to prevent hydrolysis of the nitrile group .

- Hazard Profile : Likely irritant (Skin Irrit. Category 2); use PPE and fume hoods during synthesis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density at the nitrile and benzyloxy groups, predicting sites for electrophilic/nucleophilic attacks .

- Use molecular docking to simulate interactions with biological targets (e.g., kinases), prioritizing substituents that improve binding affinity (e.g., halogenation at position 5) .

Q. How do structural analogs resolve contradictions in reported reaction outcomes (e.g., competing substitution pathways)?

- Methodological Answer :

- Compare analogs with varying substituents (Table 1). For example, electron-withdrawing groups (e.g., –CF₃) at position 5 may favor nucleophilic aromatic substitution over elimination pathways .

- Table 1 : Substituent Effects on Reactivity

| Position | Substituent | Dominant Pathway | Yield (%) | Reference |

|---|---|---|---|---|

| 5 | –NH₂ | Substitution | 78 | |

| 5 | –Cl | Elimination | 45 |

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Employ slow evaporation in mixed solvents (e.g., EtOH/CHCl₃) to enhance crystal lattice formation.

- Introduce hydrogen-bond donors (e.g., –OH groups) in derivatives to stabilize crystal packing .

Q. How can researchers evaluate the compound’s potential in medicinal chemistry (e.g., kinase inhibition)?

- Methodological Answer :

- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- SAR Studies : Modify the benzyloxy group (e.g., –OCH₂Ph → –OCH₂CF₃) to assess potency changes .

- ADMET Prediction : Use software like SwissADME to predict pharmacokinetics (e.g., CYP450 interactions) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?

- Methodological Answer :

- Discrepancies arise from solvent choice. In aqueous NaOH, the nitrile group hydrolyzes to amides (–CONH₂), while in alcoholic bases, stability increases due to reduced water activity . Validate conditions via pH-controlled experiments and monitor degradation by TLC.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.